molecular formula C23H28N2O4 B4680965 N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

货号 B4680965
分子量: 396.5 g/mol
InChI 键: YSBKWQINDSVGJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

TAK-659 selectively binds to the ATP-binding site of N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, thereby inhibiting its activity. This compound is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of this compound by TAK-659 leads to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit this compound activity, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In preclinical studies, TAK-659 has demonstrated favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability and target engagement in tumor cells.

实验室实验的优点和局限性

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that selectively targets N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, which makes it a useful tool for studying the BCR signaling pathway in B-cells. TAK-659 has also shown promising results in preclinical models of B-cell malignancies, making it a potential therapeutic agent for the treatment of these diseases. However, there are also limitations to the use of TAK-659 in laboratory experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans are still being evaluated in clinical trials.

未来方向

There are several future directions for the development and use of TAK-659. One potential application is in the treatment of B-cell malignancies, such as CLL, MCL, and DLBCL. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases. Another potential application is in combination therapy with other anti-cancer agents, such as venetoclax and rituximab. Preclinical studies have shown that TAK-659 can enhance the efficacy of these agents, and clinical trials are currently underway to evaluate the safety and efficacy of these combinations. Additionally, TAK-659 may have potential applications in other diseases that involve dysregulated BCR signaling, such as autoimmune disorders. Further research is needed to fully understand the potential of TAK-659 in these diseases.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

属性

IUPAC Name

N-butyl-3-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-2-3-13-24-22(26)18-6-4-7-19(15-18)25-23(27)17-9-11-20(12-10-17)29-16-21-8-5-14-28-21/h4,6-7,9-12,15,21H,2-3,5,8,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKWQINDSVGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。